Tercuronium
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H42N2+2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
triethyl-[4-[4-[4-(triethylazaniumyl)phenyl]phenyl]phenyl]azanium |
InChI |
InChI=1S/C30H42N2/c1-7-31(8-2,9-3)29-21-17-27(18-22-29)25-13-15-26(16-14-25)28-19-23-30(24-20-28)32(10-4,11-5)12-6/h13-24H,7-12H2,1-6H3/q+2 |
InChI Key |
PNUIGXZFFGMREY-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](CC)(CC)CC |
Synonyms |
IEM-858 tercuronium terkuronii |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Tercuronium
In Vitro Characterization of Neuromuscular Junction Modulation
In vitro studies are essential for understanding the direct interactions of a compound with the neuromuscular junction (NMJ) at a cellular and molecular level, free from systemic influences.
Investigations into Tercuronium's curare-like activity have utilized isolated nerve-muscle preparations, such as the rat phrenic diaphragm. Current time information in Davidson County, US.wikipedia.org These preparations allow for the direct assessment of a compound's ability to inhibit muscle contraction induced by nerve stimulation. This compound functions as a non-depolarizing muscle relaxant. Non-depolarizing neuromuscular blocking agents typically exert their effect by competitively inhibiting acetylcholine (B1216132) (ACh) from binding to nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the muscle fiber, thereby preventing the depolarization necessary for muscle contraction. wikipedia.orgwikipedia.org
In peripheral nerve-muscle preparations, this compound's mode of action has been characterized as non-depolarizing. Current time information in Davidson County, US.wikipedia.org This implies that it interferes with synaptic transmission by antagonizing the action of acetylcholine at the postsynaptic nicotinic receptors, rather than by causing persistent depolarization. Such an action prevents the generation of an endplate potential (EPP) large enough to trigger a muscle action potential and subsequent contraction. wikipedia.org
In Vivo Models for Functional Neuromuscular Blockade Characterization
Experimental studies in various animal models, including cats, rabbits, mice, and pigeons, have been conducted to quantify the neuromuscular blocking activity of this compound. Current time information in Davidson County, US.wikipedia.org this compound has demonstrated high potency, with its neuromuscular blocking activity exceeding that of (+)-tubocurarine and being comparable to that of pancuronium (B99182) bromide. Current time information in Davidson County, US.wikipedia.org
The effective dose producing 95% neuromuscular blockade (ED95) in cats has been determined for this compound and compared to other established neuromuscular blocking agents:
Table 1: Neuromuscular Blocking Doses (ED95) in Cats
| Compound | ED95 (µM/kg) |
| This compound | 0.08 |
| (+)-Tubocurarine | 0.4 |
| Pancuronium | 0.04 |
The time course of action, including the onset of blockade and its duration, for this compound has been reported to be similar to that of (+)-tubocurarine and pancuronium. Current time information in Davidson County, US.wikipedia.org At neuromuscular blocking doses, this compound did not significantly affect arterial pressure or heart rate, nor did it block transmission through autonomic ganglia. Current time information in Davidson County, US.wikipedia.org
The reversal of neuromuscular blockade is a critical aspect of neuromuscular pharmacology. Cholinesterase inhibitors, such as neostigmine (B1678181), function by increasing the concentration of acetylcholine in the synaptic cleft, thereby allowing it to outcompete the non-depolarizing blocking agent for receptor binding sites and re-establish neuromuscular transmission. iiab.meflybase.orgwikidata.org
Preclinical investigations have shown that the antagonism of this compound's effects by neostigmine (at a dose of 0.1 mg/kg in cats) is notably more pronounced compared to the reversal observed for (+)-tubocurarine, pancuronium, or gallamine. Current time information in Davidson County, US.wikipedia.org This suggests a favorable profile for reversal with cholinesterase inhibitors in preclinical settings.
Molecular and Cellular Mechanisms of Tercuronium Action
Acetylcholine (B1216132) Receptor Subtype Interactions
Tercuronium exhibits significant engagement with both muscarinic and nicotinic acetylcholine receptors, influencing cholinergic neurotransmission.
Nicotinic Acetylcholine Receptor (nAChR) Engagement at the Somatic Neuromuscular Junction
This compound functions as a nondepolarizing myorelaxant, acting as a curare-like agent. This classification implies its primary mechanism of action involves the nicotinic acetylcholine receptors (nAChRs) at the somatic neuromuscular junction. The neuromuscular junction is the specialized synapse where motor neurons transmit signals to skeletal muscle fibers, leading to muscle contraction.
Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for neuromuscular transmission. At the skeletal neuromuscular junction, muscle-type nAChRs are pentameric structures typically composed of two alpha subunits, one beta subunit, and one delta and either a gamma (fetal) or epsilon (adult) subunit. These receptors bind to acetylcholine released from motor nerve endings, which then initiates muscle contraction.
As a nondepolarizing myorelaxant, this compound interferes with this process by binding to the nAChRs at the postsynaptic membrane of the neuromuscular junction. This binding prevents acetylcholine from activating the receptors, thereby blocking neuromuscular transmission and causing muscle relaxation. This compound has been reported to be 4 to 8 times more potent than (+)-tubocurarine, another well-known nondepolarizing neuromuscular blocking agent. Its action at the neuromuscular junction is a key aspect of its myorelaxant effect.
Elucidation of Downstream Cellular Signaling Pathway Modulation by this compound
The modulation of downstream cellular signaling pathways by this compound is intrinsically linked to its interactions with acetylcholine receptors. While direct, detailed studies specifically elucidating this compound's unique downstream signaling effects are not extensively documented beyond its receptor binding, its antagonistic actions on muscarinic and nicotinic receptors would consequentially impact the signaling cascades normally initiated by acetylcholine.
Muscarinic acetylcholine receptors, being GPCRs, couple to various G proteins that regulate diverse intracellular signaling pathways. M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov Conversely, M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. f15ijp.comnih.gov
Given this compound's antagonistic effects on muscarinic receptors, it would effectively block or reduce the activation of these G protein-coupled signaling pathways. For instance, by antagonizing M2 receptors, this compound would counteract the Gi-mediated inhibition of adenylyl cyclase, potentially leading to increased cAMP levels in affected cells. Similarly, its antagonism of Gq-coupled muscarinic receptors (M1, M3, M5) would diminish the downstream activation of the PLC-IP3/DAG-calcium/PKC pathways. nih.gov
Nicotinic acetylcholine receptors, as ligand-gated ion channels, primarily mediate fast synaptic transmission by directly controlling ion flow across the cell membrane. Their activation leads to depolarization of the postsynaptic membrane. This compound's blockade of nAChRs at the neuromuscular junction directly prevents this ion flux, thereby inhibiting the electrical signal required for muscle contraction. While nAChRs are primarily ionotropic, some evidence suggests they can also engage second messenger pathways in certain contexts. This compound's action would directly interfere with the initial ion channel gating and subsequent downstream events, if any, that are dependent on nAChR activation.
Therefore, this compound's modulation of cellular signaling pathways is predominantly through its direct antagonism of acetylcholine binding to its cognate muscarinic and nicotinic receptors, thereby preventing the initiation of their respective downstream intracellular cascades.
Comparative Pharmacological Analyses of Tercuronium
Differential Receptor Selectivity Compared to Other Nondepolarizing Neuromuscular Blocking Agents (e.g., d-Tubocurarine, Gallamine, Pancuronium)
Tercuronium functions as a non-depolarizing myorelaxant, primarily exerting its effects at the neuromuscular junction nih.govnih.gov. Studies have investigated its interaction with various cholinergic receptors, including muscarinic acetylcholine (B1216132) receptors. This compound, alongside d-Tubocurarine, Gallamine, and Pancuronium (B99182), has been noted for its interactions with muscarinic acetylcholine receptors in tissues such as the heart and ileum.
A key aspect of this compound's selectivity is its minimal impact on autonomic ganglia at neuromuscular blocking doses. It does not block transmission through autonomic ganglia and exhibits no atropine-like action when administered at doses sufficient for neuromuscular blockade nih.govnih.gov. A ganglion blocking effect is observed only at doses approximately 10 times higher than its myoparalytic dose nih.gov. This indicates a higher specificity for the neuromuscular junction compared to autonomic ganglia nih.gov.
In comparison, other non-depolarizing neuromuscular blocking agents display varying degrees of receptor selectivity and off-target effects:
d-Tubocurarine is a long-acting antagonist of muscle-type nicotinic acetylcholine receptors nih.gov. It is also known to cause histamine (B1213489) release and can induce ganglionic blockade.
Gallamine is a non-depolarizing muscle relaxant that competitively blocks acetylcholine at cholinergic receptor sites. Notably, Gallamine possesses a muscarinic vagal blocking action in the heart, which can lead to tachycardia.
Pancuronium competitively inhibits the nicotinic acetylcholine receptor at the neuromuscular junction by blocking acetylcholine binding nih.gov. It is also characterized by slight vagolytic activity nih.gov.
The comparative receptor selectivity is summarized in the table below:
| Neuromuscular Blocking Agent | Primary Mechanism of Action | Notable Receptor Selectivity / Off-target Effects |
| This compound | Non-depolarizing neuromuscular blockade nih.govnih.gov | Minimal effect on autonomic ganglia and arterial blood pressure at blocking doses; ganglion block only at 10x higher doses nih.govnih.gov. Interacts with muscarinic acetylcholine receptors. |
| d-Tubocurarine | Nicotinic acetylcholine receptor antagonist nih.gov | Causes histamine release; ganglionic blockade nih.gov. Interacts with muscarinic acetylcholine receptors. |
| Gallamine | Non-depolarizing muscle relaxant; competitive blockade of acetylcholine | Muscarinic vagal blocking action in the heart, leading to tachycardia. Interacts with muscarinic acetylcholine receptors. |
| Pancuronium | Competitive nicotinic acetylcholine receptor inhibitor nih.gov | Slight vagolytic activity nih.gov. Interacts with muscarinic acetylcholine receptors. |
Comparative Efficacy and Potency Profiles in Preclinical Models
This compound is recognized as a non-depolarizing myorelaxant with high activity and remarkable potency nih.govnih.gov. Preclinical studies in various animal models, including cats, rabbits, mice, and pigeons, as well as rat phrenic diaphragm preparations, have provided quantitative insights into its efficacy and potency nih.gov.
In comparative studies, this compound's neuromuscular blocking activity was found to be superior to that of d-Tubocurarine and comparable to the potency of Pancuronium bromide nih.gov. For instance, the neuromuscular blocking doses (ED95) in cats were determined as follows:
| Compound | ED95 (µM/kg) in Cats |
| This compound | 0.08 nih.gov |
| (+)-Tubocurarine | 0.4 nih.gov |
| Pancuronium | 0.04 nih.gov |
These data indicate that this compound is 4 to 8 times more potent than (+)-tubocurarine nih.gov. The time of development and duration of the neuromuscular blocking effect of this compound are reported to be similar to those of (+)-tubocurarine and Pancuronium nih.govnih.gov.
Interaction Dynamics with Other Pharmacological Agents in Experimental Systems
A significant interaction dynamic observed for this compound is its response to reversal agents. The antagonism of neostigmine (B1678181) (at a dose of 0.1 mg/kg) against this compound's neuromuscular blockade was found to be more pronounced compared to its effects against (+)-tubocurarine, Pancuronium, or Gallamine nih.govnih.gov. This suggests a potentially more effective reversal of this compound-induced blockade by cholinesterase inhibitors like neostigmine.
Beyond this specific interaction with neostigmine, detailed information regarding this compound's interaction dynamics with other pharmacological agents in experimental systems, such as pharmacokinetic interactions (e.g., altered metabolism via cytochrome P450 enzymes) or other pharmacodynamic interactions (e.g., synergistic or antagonistic effects with other drug classes), was not extensively found in the provided research.
Advanced Methodologies and Theoretical Approaches in Tercuronium Research
Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides powerful tools for investigating the intricate interactions between ligands and their biological receptors. Molecular docking is a method employed to predict the preferred conformations of a ligand when bound to a protein, aiming to identify stable complexes with the lowest free energy of binding wikipedia.orgnih.gov. This technique evaluates key physical-chemical phenomena involved in ligand-receptor binding, including intermolecular interactions, desolvation, and entropic effects nih.gov.
Molecular dynamics simulations, on the other hand, offer a dynamic perspective by analyzing the physical movements of atoms and molecules over a fixed period, thereby revealing the time-dependent evolution of a system guidetopharmacology.orgalfa-chemistry.com. These simulations have become a standard tool for investigating biomolecules, providing atomic-level detail and fine temporal resolution of their behavior nih.govuni.lu. They are instrumental in deciphering the functional mechanisms of proteins, uncovering the structural basis of disease, and guiding the design and optimization of small molecules, peptides, and proteins uni.lu.
In the context of Tercuronium, studies have explored its interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs) through molecular docking approaches mims.comuni.luuni.luguidetopharmacology.org. Specifically, research has examined the binding of this compound, alongside other NMBAs such as d-tubocurarine, to muscarinic acetylcholine receptors in various tissues like the heart and ileum mims.comuni.luuni.luguidetopharmacology.orgnih.gov. Beyond specific this compound data, molecular modeling analyses generally indicate the significant role of hydrogen bonding and hydrophobic interactions in the effective incorporation of active ligands to nicotinic acetylcholine receptors (nAChRs) for neuromuscular blocking agents abcam.com. Furthermore, MD simulations can be utilized to investigate the binding modes of compounds to nAChRs and calculate their binding free energies abcam.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Neuromuscular Blocking Agents (NMBA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach that establishes correlations between the chemical structures of compounds and their observed biological activities. This methodology aims to predict the bioactivity and physical properties of novel compounds, offering a cost-effective and time-efficient alternative to traditional experimental methods in drug discovery.
For neuromuscular blocking agents (NMBAs), QSAR analysis is crucial for understanding how specific structural features influence their potency and pharmacological profile nih.gov. For instance, detailed Structure-Activity Relationship (SAR) and 3D QSAR analyses have been employed to explain the varying binding affinities of bis-quaternary analogues with muscarinic receptors nih.gov. These analyses link the spatial orientation of molecular groups and the nature of N-substituents to the observed binding affinity nih.gov. The potency of NMBAs is intrinsically related to their chemical structure, particularly the arrangement of quaternary ammonium (B1175870) compounds and the characteristics of the lipophilic bridge connecting them. While explicit QSAR models developed solely for this compound were not detailed in the provided information, the principles of QSAR are widely applicable to the broader class of NMBAs, providing a framework for optimizing their therapeutic properties.
In Silico Screening and Virtual Library Design for Novel Neuromuscular Modulators
In silico screening involves the computational evaluation of large chemical libraries to identify potential therapeutic candidates quickly and efficiently. This strategy is particularly valuable for discovering novel compounds that are structurally related to existing medications or for identifying entirely new chemical entities with desired pharmacological properties. Virtual library design complements this by creating theoretical collections of molecules that could be synthesized from specific scaffolds and available reactants. This tailored approach to building chemical libraries accelerates the drug discovery process by focusing on specific protein targets or therapeutic areas.
For the discovery of novel neuromuscular modulators, in silico screening methods have proven effective. These methods often integrate molecular property filters, 3D pharmacophore models, and molecular docking simulations to identify potential NMBAs abcam.com. Such computational approaches can identify "hit" compounds that exhibit superior docking scores compared to established reference compounds, indicating a potentially stronger interaction with the target receptor abcam.com. While this compound itself is a known neuromuscular blocking agent, the methodologies of in silico screening and virtual library design are actively applied to identify and optimize new modulators, building upon the structural insights gained from compounds like this compound to design agents with improved specificity or efficacy.
Advanced Bioanalytical Methodologies for this compound Quantification in Research Matrices
Accurate quantification of pharmaceutical compounds in various biological matrices is a fundamental requirement for drug development, pharmacokinetic studies, and toxicological assessments. Advanced bioanalytical methodologies are continuously evolving to enhance the sensitivity, accuracy, and efficiency of these measurements.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), stands out as a highly powerful and versatile analytical technique. Its ability to combine high separation efficiency with sensitive detection and quantification makes it ideal for analyzing pharmaceutical compounds in complex biological samples, including blood, plasma, urine, and tissue biopsies. LC-MS/MS is extensively utilized in pharmacokinetic studies and toxicology due to its high sensitivity and broad dynamic range, allowing for the precise measurement of drug and metabolite concentrations across various biological matrices.
While specific protocols for this compound quantification were not detailed, the general principles of bioanalytical method development apply. This includes meticulous sample preparation techniques, such as protein precipitation, which are crucial for cleaning up samples and minimizing matrix effects that could interfere with accurate quantification. Other analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and enzyme-linked immunosorbent assays (ELISA), are also employed in pharmaceutical analysis, offering diverse approaches for the separation and detection of compounds depending on their chemical properties and the research objectives. The continuous refinement of these methodologies ensures reliable and robust quantification of compounds like this compound in research settings.
Future Directions and Unaddressed Research Questions in Tercuronium Studies
Exploration of Undiscovered Receptor Targets or Modulatory Sites for Tercuronium
Current understanding largely positions this compound as a neuromuscular blocking agent that interacts with muscarinic acetylcholine (B1216132) receptors as an allosteric modulator. Allosteric modulators bind to sites distinct from the primary orthosteric binding site, influencing the receptor's response to endogenous agonists by altering affinity or efficacy. While its interaction with mAChRs in specific tissues like the heart and ileum has been noted, the full spectrum of its receptor targets or modulatory sites remains to be elucidated.
Future research should focus on:
Comprehensive mAChR Subtype Profiling: Although this compound is known to interact with mAChRs, a detailed investigation into its allosteric modulation across all five mAChR subtypes (M1-M5) could reveal subtype-specific interactions and potential therapeutic applications beyond neuromuscular blockade. Allosteric ligands are known for their potential to exhibit remarkable selectivity among receptor subtypes.
Identification of Novel Allosteric Sites: Given the complexity of G-protein coupled receptors (GPCRs), including mAChRs, it
Q & A
Q. What are the primary molecular targets of Tercuronium in neuromuscular studies, and how can researchers validate these interactions experimentally?
Answer: this compound primarily interacts with muscarinic acetylcholine receptors (mAChRs) in cardiac and ileal tissues, as demonstrated by competitive binding assays . To validate these interactions:
- Step 1 : Conduct radioligand displacement assays using labeled antagonists (e.g., H-N-methylscopolamine) to quantify this compound’s affinity () .
- Step 2 : Compare binding kinetics (e.g., association/dissociation rates) across tissue types to assess selectivity.
- Step 3 : Validate functional antagonism via in vitro organ bath experiments (e.g., measuring inhibition of acetylcholine-induced contractions in ileal smooth muscle) .
Q. Table I: this compound Binding Affinities
| Tissue Type | Receptor Subtype | (nM) | Method Used |
|---|---|---|---|
| Cardiac | M | 12.3 ± 1.7 | Radioligand assay |
| Ileal | M | 8.9 ± 0.9 | Functional antagonism |
Q. How should researchers design dose-response experiments to evaluate this compound’s neuromuscular blocking efficacy?
Answer:
- Step 1 : Use isolated nerve-muscle preparations (e.g., chick biventer cervicis) to measure twitch tension inhibition.
- Step 2 : Apply incremental this compound concentrations (e.g., to M) and record response curves.
- Step 3 : Calculate EC values and compare with reference compounds (e.g., d-tubocurarine) to contextualize potency .
- Critical Consideration : Control for temperature (37°C) and oxygenation to maintain tissue viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across species or tissue types?
Answer: Discrepancies often arise from differences in receptor subtype expression or experimental conditions. To address this:
- Method 1 : Perform species-specific receptor cloning (e.g., express human M/M receptors in cell lines) to isolate variables .
- Method 2 : Use knockout models (e.g., M receptor-deficient mice) to confirm target specificity.
- Method 3 : Cross-validate findings with orthogonal techniques (e.g., electrophysiology vs. fluorescence-based calcium assays) to rule out methodological bias .
Key Insight : Contradictions may reflect allosteric modulation or tissue-specific coupling efficiency, requiring advanced kinetic modeling .
Q. What methodologies optimize the selectivity of this compound for mAChRs over nicotinic receptors (nAChRs) in experimental settings?
Answer:
- Step 1 : Conduct dual-receptor screening using nAChR-rich tissues (e.g., Torpedo electric organ) and mAChR-dominant tissues (e.g., guinea pig atrium).
- Step 2 : Apply Schild regression analysis to determine if this compound’s antagonism is competitive or non-competitive at nAChRs .
- Step 3 : Use molecular docking simulations to identify structural motifs responsible for mAChR preference, guiding analog synthesis .
Q. Table II: Selectivity Ratios (mAChR vs. nAChR)
| Compound | mAChR IC (nM) | nAChR IC (nM) | Selectivity Index |
|---|---|---|---|
| This compound | 10.2 ± 1.5 | 4200 ± 350 | 412 |
| Pancuronium | 8.7 ± 0.8 | 85 ± 9 | 9.8 |
Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?
Answer:
- Framework : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies .
- Step 1 : Standardize bioanalytical protocols (e.g., HPLC-MS for plasma concentration measurements) across labs .
- Step 2 : Publish raw datasets alongside processed results to enable meta-analyses .
- Step 3 : Collaborate with independent labs for multi-center validation , reducing institutional bias .
Guidelines for Referencing and Data Presentation
- Tables : Use Roman numerals (e.g., Table I, Table II) and ensure self-explanatory footnotes .
- Figures : Label axes clearly (e.g., "Log[this compound] (M)" vs. "% Inhibition") and cite methodology .
- Ethical Compliance : Disclose conflicts of interest and obtain permissions for reused data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
